Superior Preclinical Weight Loss Efficacy vs. Sibutramine in a Direct Head-to-Head Comparison
In a head-to-head preclinical study, ALB-127158(a) demonstrated a significantly greater reduction in body weight compared to the then-standard-of-care anti-obesity agent, sibutramine. Following 28 days of oral administration in a diet-induced obese (DIO) mouse model, ALB-127158(a) induced up to an 18% weight loss [1]. This outcome was described as 'substantially higher' than the weight loss achieved with sibutramine in the same study [1]. This direct comparison provides a quantitative benchmark of ALB-127158(a)'s acute *in vivo* efficacy against a clinically relevant comparator, a data point unavailable for many other research-grade MCH1 antagonists.
| Evidence Dimension | In vivo weight loss efficacy (DIO mouse model) |
|---|---|
| Target Compound Data | Up to 18% reduction in body weight after 28 days |
| Comparator Or Baseline | Sibutramine (dose not specified for this comparison) |
| Quantified Difference | ALB-127158(a)-induced weight loss was 'substantially higher' than that produced by sibutramine |
| Conditions | Oral administration; Diet-Induced Obese (DIO) mouse model; 28-day treatment duration |
Why This Matters
This direct, quantitative comparison against a former clinical gold-standard anti-obesity agent validates the robustness of the preclinical model and provides a clear, evidence-based expectation for *in vivo* efficacy in metabolic disease research.
- [1] AMRI initiates enrollment for Phase I study of ALB-127158 for obesity. News-Medical. 2010 Jul 21. View Source
